(2E)-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarbothioamide
Description
This compound is a hydrazinecarbothioamide derivative featuring an indole backbone substituted with a butyl group at the N1 position and a ketone at the C2 position. The (2E)-configuration indicates the spatial arrangement of the hydrazinecarbothioamide moiety relative to the indole core, which is critical for its chemical reactivity and biological interactions.
Properties
Molecular Formula |
C13H16N4OS |
|---|---|
Molecular Weight |
276.36 g/mol |
IUPAC Name |
(1-butyl-2-hydroxyindol-3-yl)iminothiourea |
InChI |
InChI=1S/C13H16N4OS/c1-2-3-8-17-10-7-5-4-6-9(10)11(12(17)18)15-16-13(14)19/h4-7,18H,2-3,8H2,1H3,(H2,14,19) |
InChI Key |
HGODQTBADDEOLH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=C1O)N=NC(=S)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarbothioamide typically involves the condensation of 1-butyl-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde with hydrazinecarbothioamide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to a temperature of around 70-80°C for several hours to ensure complete condensation. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for (2E)-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarbothioamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The hydrazinecarbothioamide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted hydrazinecarbothioamides.
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Studies have shown that derivatives with similar structural motifs can induce apoptosis in cancer cells through mitochondrial pathways. For instance, compounds related to this structure have demonstrated IC50 values in the low micromolar range against human cancer cells, suggesting potential for development into anticancer agents .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. Preliminary studies indicate that structural modifications can enhance its potency against gram-positive bacteria. The minimum inhibitory concentration (MIC) reported for related compounds is around 256 µg/mL .
Enzyme Inhibition
There is evidence that (2E)-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarbothioamide may inhibit enzymes critical to disease progression, such as acetylcholinesterase. This inhibition could be relevant in the context of neurodegenerative diseases, providing a potential therapeutic avenue for further exploration .
Synthesis and Derivatives
The synthesis of this compound typically involves a multi-step process that includes aldol condensation and rearrangement protocols. Variations in synthesis can lead to derivatives with enhanced biological activities. For example, studies have successfully synthesized new indole derivatives that exhibit improved anticancer properties through structural modifications .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
A study published in MDPI examined the antimicrobial efficacy of related compounds, establishing a correlation between structural features and biological activity. The findings indicated that modifications to the thioether group significantly enhanced antimicrobial potency against gram-positive bacteria .
Case Study: Cytotoxic Effects on Cancer Cells
In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range. This suggests a potential for development into anticancer agents through further optimization of their structures .
Material Science Applications
Beyond biological applications, (2E)-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarbothioamide has potential uses in material science, particularly in the development of organic semiconductors and photonic devices due to its unique electronic properties derived from the indole moiety.
Mechanism of Action
The mechanism of action of (2E)-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific biological context.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Biological Activity
The compound (2E)-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarbothioamide, often referred to as a derivative of 2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamide, has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of inflammatory and cancer-related conditions. This article synthesizes recent findings on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of (2E)-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarbothioamide can be represented as follows:
This structure features an indole moiety linked to a hydrazinecarbothioamide group, which is crucial for its biological activity.
Mechanisms of Biological Activity
Recent studies have highlighted several mechanisms through which this compound exhibits biological activity:
- Inhibition of EGR-1 DNA-binding Activity : The compound has been identified as a novel inhibitor of EGR-1 (Early Growth Response protein 1), a transcription factor involved in the inflammatory response. In vitro assays demonstrated that derivatives such as IT21, IT23, and IT25 effectively reduced the expression of EGR-1-regulated inflammatory genes in keratinocytes stimulated with TNFα .
- Anticancer Properties : The compound has shown promise as an anti-proliferative agent against various cancer cell lines. Studies indicate that it induces apoptosis in cancer cells through intrinsic and extrinsic pathways .
- Reduction of Inflammatory Conditions : In vivo studies conducted on BALB/c mice demonstrated that treatment with this compound alleviated symptoms of atopic dermatitis-like skin lesions, suggesting its potential as a therapeutic agent for inflammatory skin disorders .
In Vitro Studies
A detailed investigation into the biological activity was conducted using various assays:
| Compound | Assay Type | Target | IC50 (µM) |
|---|---|---|---|
| IT21 | EGR-1 Inhibition | Human Keratinocytes | 15.0 |
| IT23 | Apoptosis Induction | HeLa Cells | 10.5 |
| IT25 | Anti-inflammatory | BALB/c Mice Model | 12.0 |
These results indicate a significant dose-dependent response in both anti-inflammatory and anticancer activities.
Case Studies
- Atopic Dermatitis : A study involving BALB/c mice treated with (2E)-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarbothioamide showed marked improvement in skin lesions associated with atopic dermatitis. The treatment group exhibited reduced mRNA levels of pro-inflammatory cytokines compared to controls .
- Cancer Cell Lines : In another study, the compound was tested against several cancer cell lines including HeLa and A431. The results indicated that compounds derived from this class exhibited IC50 values lower than traditional chemotherapeutics like doxorubicin, suggesting enhanced efficacy in inducing cell death in cancerous cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
